1-(3,4-Dihydroxyphenyl)hexan-1-one
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Overview
Description
1-(3,4-Dihydroxyphenyl)hexan-1-one is an aromatic ketone with the molecular formula C12H16O3. This compound features a fully extended hexyl carbon chain attached to a benzene ring, with the mean planes formed by the atoms in the benzene ring and the hexanone inclined at an angle of 8.5° with respect to each other
Preparation Methods
The synthesis of 1-(3,4-Dihydroxyphenyl)hexan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dihydroxybenzaldehyde with hexanoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, followed by purification through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(3,4-Dihydroxyphenyl)hexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, especially at the positions ortho and para to the hydroxyl groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3,4-Dihydroxyphenyl)hexan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Research has explored its potential as an antimicrobial and anti-inflammatory agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of 1-(3,4-Dihydroxyphenyl)hexan-1-one involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with enzymes and receptors, influencing their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes . The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
1-(3,4-Dihydroxyphenyl)hexan-1-one can be compared with similar compounds such as 1-(2,4-dihydroxyphenyl)-1-hexanone. While both compounds share a similar core structure, the position of the hydroxyl groups on the benzene ring can significantly influence their chemical reactivity and biological activity . Other similar compounds include various alkylcatechols, which also exhibit unique properties based on their specific structural features .
Properties
CAS No. |
4009-78-3 |
---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
1-(3,4-dihydroxyphenyl)hexan-1-one |
InChI |
InChI=1S/C12H16O3/c1-2-3-4-5-10(13)9-6-7-11(14)12(15)8-9/h6-8,14-15H,2-5H2,1H3 |
InChI Key |
DNOLRRKUMHGWAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
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